3-[(Phenylcarbonyl)oxy]-1-propyl-1-azoniabicyclo[2.2.2]octane
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Overview
Description
3-(BENZOYLOXY)-1-PROPYL-1-AZONIABICYCLO[222]OCTANE is a complex organic compound that belongs to the class of bicyclic compounds It features a benzoyloxy group attached to a propyl chain, which is further connected to a nitrogen-containing bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZOYLOXY)-1-PROPYL-1-AZONIABICYCLO[2.2.2]OCTANE typically involves multiple steps, starting from readily available precursors. One common approach is the quaternization of a bicyclic amine with a benzoyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis. These methods allow for better control over reaction conditions and can be scaled up to produce larger quantities of the compound. The use of automated systems and real-time monitoring can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(BENZOYLOXY)-1-PROPYL-1-AZONIABICYCLO[2.2.2]OCTANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced bicyclic amines.
Substitution: Formation of hydroxyl derivatives.
Scientific Research Applications
3-(BENZOYLOXY)-1-PROPYL-1-AZONIABICYCLO[2.2.2]OCTANE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(BENZOYLOXY)-1-PROPYL-1-AZONIABICYCLO[2.2.2]OCTANE involves its interaction with specific molecular targets. The benzoyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bicyclic structure provides rigidity and stability to the molecule. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A widely used catalyst in organic synthesis with similar bicyclic structure but different functional groups.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, used in drug discovery and synthesis of bioactive molecules.
Uniqueness
3-(BENZOYLOXY)-1-PROPYL-1-AZONIABICYCLO[2.2.2]OCTANE is unique due to its specific combination of a benzoyloxy group and a propyl chain attached to a nitrogen-containing bicyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H24NO2+ |
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Molecular Weight |
274.4 g/mol |
IUPAC Name |
(1-propyl-1-azoniabicyclo[2.2.2]octan-3-yl) benzoate |
InChI |
InChI=1S/C17H24NO2/c1-2-10-18-11-8-14(9-12-18)16(13-18)20-17(19)15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3/q+1 |
InChI Key |
DUTZWTYVTLUFKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+]12CCC(CC1)C(C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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